

Handling and storage of anhydrous Boron tribromide in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron tribromide*

Cat. No.: *B089286*

[Get Quote](#)

Technical Support Center: Anhydrous Boron Tribromide (BBr₃)

This guide provides essential information for the safe handling and storage of anhydrous **boron tribromide** in a laboratory setting. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous **Boron Tribromide** and why is it considered hazardous?

A1: Anhydrous **Boron Tribromide** (BBr₃) is a colorless to amber, fuming liquid that is a strong Lewis acid commonly used in organic synthesis, particularly for the cleavage of ethers.^{[1][2]} It is considered highly hazardous due to its violent reactivity with water, moisture, and protic solvents, which produces toxic and corrosive hydrogen bromide (HBr) gas.^{[1][3][4]} BBr₃ is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.^{[5][6][7]} Exposure can lead to significant tissue damage.^[8]

Q2: What are the immediate signs of exposure to **Boron Tribromide**?

A2: Acute exposure to BBr₃ can cause redness, swelling, tearing, a runny nose, coughing, shortness of breath, and respiratory irritation.^[3] Direct contact results in severe burns.^{[5][6]}

Inhalation may lead to chemical burns in the respiratory tract and potentially fatal pulmonary edema.[4][5]

Q3: What are the proper storage conditions for anhydrous **Boron Tribromide**?

A3: Anhydrous BBr_3 must be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[9] It should be kept in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3][10] Suitable storage locations include desiccators with a drying agent, glove boxes, or flammable storage cabinets that do not contain aqueous solutions or other incompatible materials.[3][9] Do not store in metal containers.[3][5]

Q4: What personal protective equipment (PPE) is required when handling **Boron Tribromide**?

A4: At a minimum, a lab coat, long pants, closed-toed shoes, and chemical safety glasses meeting ANSI Z-87.1 standards are required.[4] For handling larger quantities (>5 mL), chemical splash goggles and a full-face shield are necessary.[4] Chemical-resistant gloves, such as double-layered nitrile gloves, must be worn.[4][9] All handling of BBr_3 must be conducted within a certified chemical fume hood.[4]

Q5: How should I properly dispose of unused or waste **Boron Tribromide** and contaminated materials?

A5: All materials that come into contact with BBr_3 , including gloves, disposable pipettes, and wipes, must be disposed of as hazardous waste.[3] Empty containers may still contain hazardous residues and should be handled with care.[4] Quenching of residual BBr_3 should be performed carefully (see quenching protocol below) before glassware is cleaned. Waste BBr_3 should be collected in a designated, properly labeled, and sealed container for hazardous waste disposal according to institutional guidelines.[4][9]

Troubleshooting Guides

Issue 1: A white precipitate forms upon adding BBr_3 to my reaction mixture.

- Possible Cause: This is often the initial Lewis acid-base adduct formed between BBr_3 and your substrate (e.g., an ether).[11] It can also be boric acid (H_3BO_3) if there is moisture

contamination.[11]

- Solution:
 - Ensure Anhydrous Conditions: All glassware must be oven-dried, and the reaction should be run under a dry, inert atmosphere (nitrogen or argon).[11]
 - Continue the Reaction: In many cases, this initial precipitate will redissolve as the reaction progresses and warms to room temperature.[11]
 - Increase Stirring Time: Some intermediates may require more time to react and dissolve. [11]

Issue 2: The precipitate in my reaction does not redissolve upon warming.

- Possible Cause: This could indicate the formation of insoluble boron intermediates or boric acid due to moisture contamination.[11] The solubility of your starting material or product in the chosen solvent might also be an issue.[11]
- Solution:
 - Verify Anhydrous Setup: Double-check that all reagents and solvents are anhydrous and that the inert atmosphere is maintained.
 - Solvent Consideration: Ensure your starting material and product are sufficiently soluble in the chosen solvent (e.g., dichloromethane).[11]
 - Dilute the Mixture: Adding more anhydrous solvent might help to dissolve the solids.[11]

Issue 3: A persistent emulsion or solid "agglomerate" forms during aqueous workup.

- Possible Cause: Boron-containing byproducts can sometimes be difficult to separate from the organic layer.
- Solution:

- Dilute: Adding more organic solvent and/or water can help break the emulsion and dissolve solids at the interface.[11]
- Filter: In some cases, it may be necessary to filter the entire biphasic mixture to collect the solid, which can then be washed separately.[11]
- Extended Stirring with Base: Stirring the mixture with a dilute aqueous base (e.g., NaOH) can help to hydrolyze borate esters that may be causing the issue.[12]

Data Presentation

Table 1: Physical and Chemical Properties of **Boron Tribromide**

Property	Value
Chemical Formula	BBr ₃ [1][5]
Molecular Weight	250.52 g/mol [1][5]
Appearance	Colorless to amber fuming liquid[1][5]
Density	2.60 - 2.65 g/mL[1][5]
Melting Point	-46 °C[1][5]
Boiling Point	91.3 °C[1]
Vapor Pressure	40 mm Hg @ 14 °C[5]
Reactivity	Reacts violently with water, alcohols, and other protic solvents[1][4]

Table 2: Material Compatibility and Incompatibility

Category	Compatible Materials	Incompatible Materials
Metals	Stainless Steel, Hastelloy	Alkali metals, Aluminum, Copper, Brass[9][13]
Plastics/Elastomers	Teflon (PTFE), Kalrez (FFKM)	Most common elastomers (Nitrile, Neoprene, etc.)
Solvents	Dichloromethane (DCM), Hexanes, Heptane[1]	Water, Alcohols (Methanol, Ethanol), Ethers (THF, Diethyl ether), Acetone[1][4]
Other Chemicals	Inert gases (Nitrogen, Argon)	Strong bases, Oxidizing agents, Acids[3][9][13]

Experimental Protocols

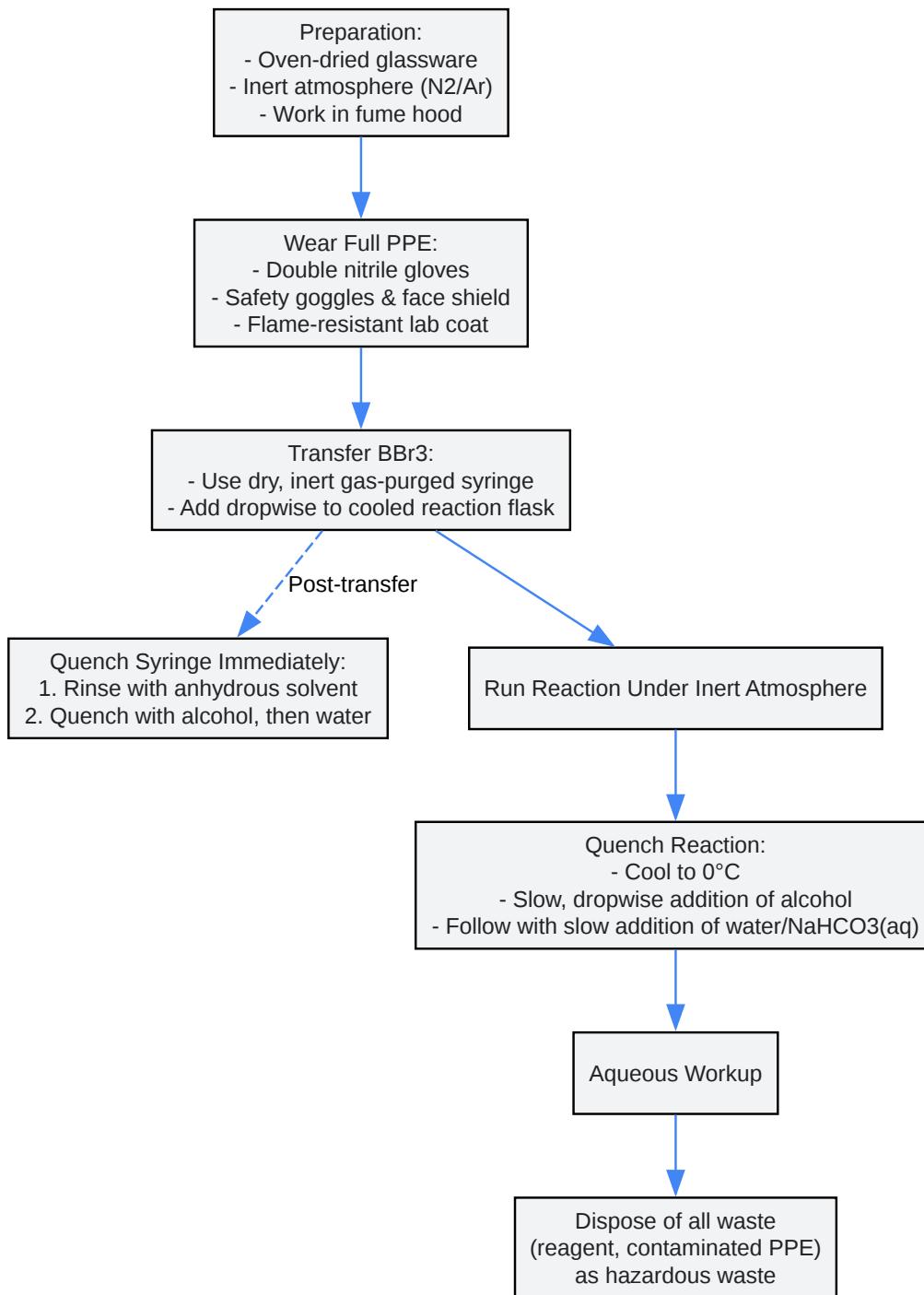
Protocol 1: Safe Transfer of Anhydrous Boron Tribromide

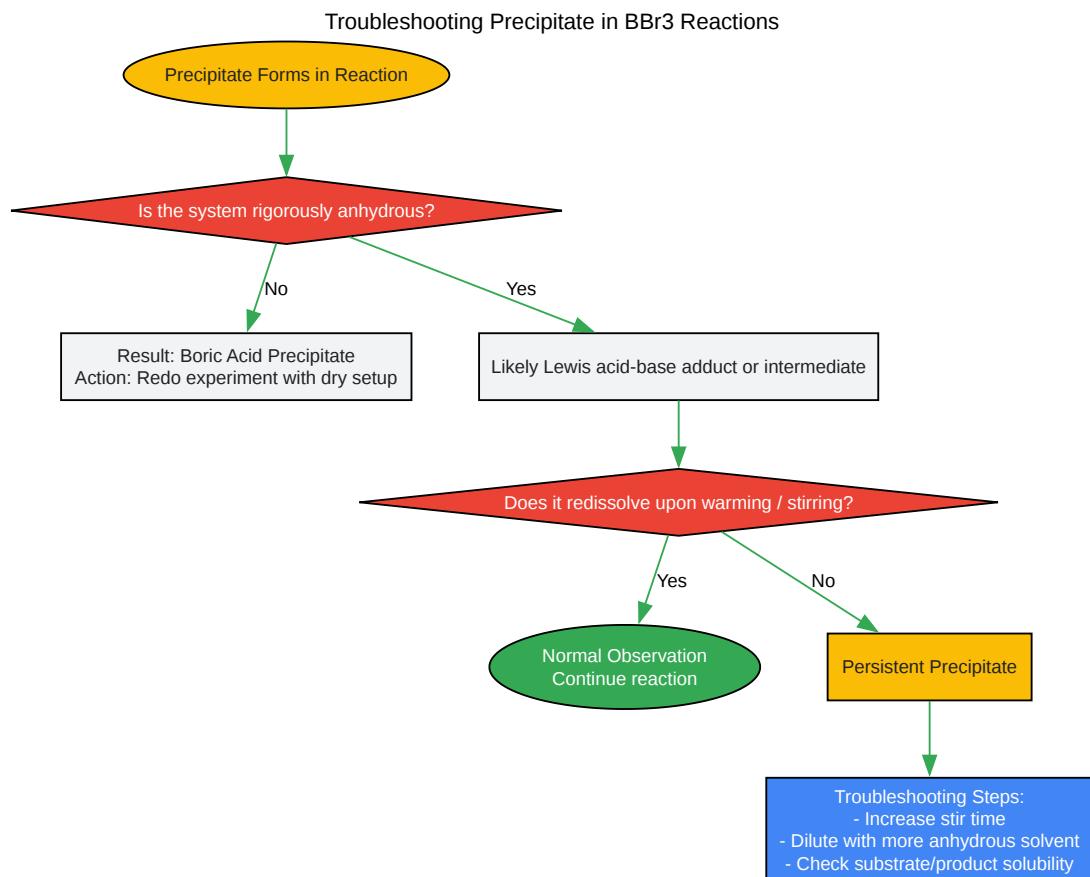
Objective: To safely transfer a measured amount of anhydrous BBr_3 from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Methodology:

- Preparation:
 - Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
 - The reaction flask should be equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
 - Cool the reaction flask to the desired initial temperature (e.g., -78 °C or 0 °C) in an appropriate cooling bath.[4][11]
 - Work entirely within a chemical fume hood.[4]
- Syringe Preparation:

- Take a clean, dry syringe and needle. Purge the syringe with dry nitrogen or argon several times by drawing the inert gas from the headspace of a flask and expelling it.
- Transfer:
 - Puncture the septum of the BBr_3 Sure/Seal™ bottle with the needle.
 - Slowly draw the desired volume of BBr_3 into the syringe. It's often helpful to first draw some inert gas from the bottle's headspace into the syringe and then invert the bottle to draw the liquid.
 - Remove the syringe from the BBr_3 bottle and quickly insert it into the septum of the reaction flask.
 - Add the BBr_3 dropwise to the stirred reaction mixture at the cooled temperature.[\[4\]](#)
- Syringe Quenching:
 - After the transfer, do not pull the plunger out of the syringe.
 - Immediately and carefully draw a small amount of the reaction solvent (e.g., anhydrous DCM) into the syringe to rinse it. Expel this back into the reaction flask.
 - Repeat the rinse.
 - Carefully draw a quenching agent like anhydrous isopropanol or methanol into the syringe, followed by a small amount of water. Caution: This will generate gas pressure. Point the needle into a flask containing a quenching solution and away from yourself.
 - Disassemble the syringe and rinse all parts thoroughly with water in the fume hood.[\[4\]](#)


Protocol 2: Quenching of a Reaction Containing Boron Tribromide


Objective: To safely neutralize excess BBr_3 at the end of a reaction.

Methodology:

- Cooling: Cool the reaction mixture to 0 °C or below in an ice bath.[11] This is critical to control the exothermic quench.
- Initial Quench (Alcohol):
 - Slowly and dropwise, add a protic solvent like methanol or isopropanol to the reaction mixture with vigorous stirring.[4][11] This will react with the excess BBr_3 in a more controlled manner than water.
 - Be aware that this reaction is still exothermic and will produce HBr gas. Ensure adequate ventilation in the fume hood.
- Aqueous Quench:
 - Once the initial vigorous reaction with the alcohol has subsided, slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO_3) dropwise.[11] Using bicarbonate will help neutralize the acidic HBr formed.
- Workup:
 - Allow the mixture to warm to room temperature.
 - Proceed with the standard aqueous workup, such as separating the organic and aqueous layers and washing the organic layer with water and/or brine.[11]

Visualizations

Safe Handling and Transfer Workflow for BBr₃

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boron Tribromide [commonorganicchemistry.com]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. amherst.edu [amherst.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. research.uga.edu [research.uga.edu]
- 9. purdue.edu [purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Boron Tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- To cite this document: BenchChem. [Handling and storage of anhydrous Boron tribromide in the lab]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089286#handling-and-storage-of-anhydrous-boron-tribromide-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com